molecular formula C18H12BrN3OS B2948089 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 394229-47-1

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Cat. No. B2948089
CAS RN: 394229-47-1
M. Wt: 398.28
InChI Key: UIQAMLHGSSLSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Compounds containing the benzimidazole nucleus have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-phenybenzimidazole derivatives can be synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide”, focusing on unique applications:

DNA Binding and Potential Drug Candidate

The compound has been studied for its ability to bind with DNA. Research suggests that it binds spontaneously and reversibly with DNA via a mixed binding mode, indicating its potential as a drug candidate for various biological applications .

Anti-microbial Activity

Studies have shown that benzimidazole derivatives exhibit anti-microbial activity. This compound, in particular, has been evaluated for its effectiveness against certain microbial species, suggesting its use in developing new antimicrobial agents .

Pharmacological Blocking of Quorum Sensing

Research involving benzimidazole derivatives has explored their role in blocking quorum sensing signals in bacteria, which can lead to reduced transcription of genes associated with pathogenicity, indicating potential applications in treating bacterial infections .

Anti-tubercular Activity

Compounds containing benzimidazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests the compound’s potential use in developing treatments for tuberculosis .

Antimicrobial Potential Against Bacterial and Fungal Species

Benzimidazole compounds have been tested for their antimicrobial potential using tube dilution methods and have shown good activity against selected Gram-negative and positive bacterial and fungal species .

Antimicrobial Screening

The compound has been part of studies screening for antimicrobial potential using standard drugs as benchmarks. These studies provide insights into the development of new antimicrobial therapies .

Safety And Hazards

The safety and hazards of benzimidazole derivatives can vary depending on their specific structure. Some benzimidazole derivatives are commercially available drugs and have been tested for safety in humans .

Future Directions

Benzimidazole derivatives continue to be an important area of research in drug discovery due to their broad range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQAMLHGSSLSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.